![molecular formula C10H10N2O3 B12441936 Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxypyridine with suitable reagents to form the pyrrolo[2,3-B]pyridine core, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are critical to ensure the efficient production of the desired compound .
化学反応の分析
Types of Reactions: Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can introduce various functional groups into the molecule .
科学的研究の応用
Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer. The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
類似化合物との比較
- Methyl 1H-pyrrolo[2,3-B]pyridine-3-carboxylate
- Methyl 3-Hydroxythieno[2,3-B]pyridine-2-carboxylate
- 2-methyl-1H-pyrrolo[2,3-B]pyridine
Comparison: Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is unique due to its methoxy group at the 3-position, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 3-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-6-4-3-5-11-9(6)12-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
InChIキー |
FDWIXVUUSGPHEX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(NC2=C1C=CC=N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


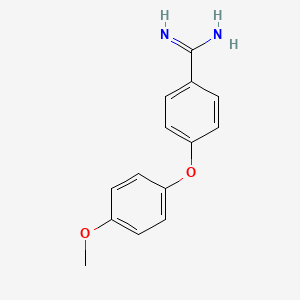
![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
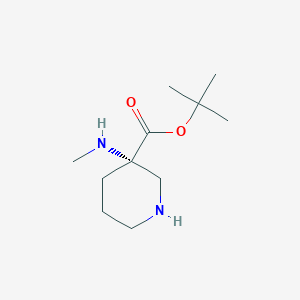
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)
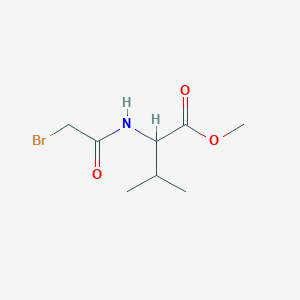
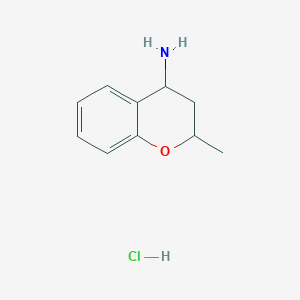
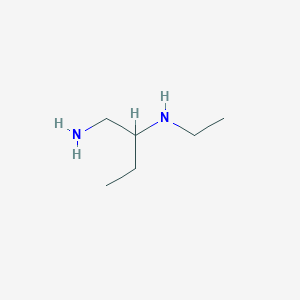
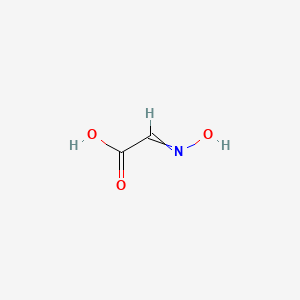
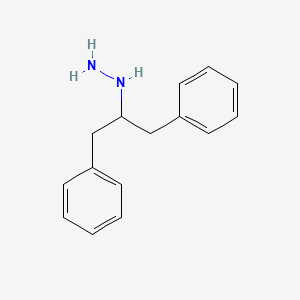

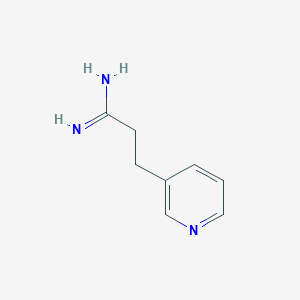
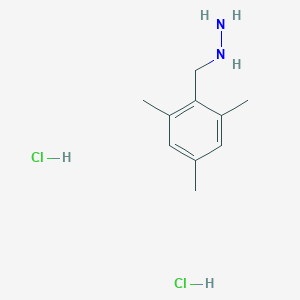

![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
